Dodecylsilane
Overview
Description
Dodecylsilane (C₁₂H₂₈Si) is an organosilicon compound characterized by a silicon atom bonded to a dodecyl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. This compound is known for its hydrophobic properties and is widely used in various industrial applications, including surface treatments and as a coupling agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecylsilane can be synthesized through several methods. One common approach involves the hydrosilylation of 1-dodecene with trichlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C . Another method involves the reaction of dodecylmagnesium bromide with silicon tetrachloride, followed by hydrolysis to yield silane, dodecyl- .
Industrial Production Methods
In industrial settings, silane, dodecyl- is often produced using the Müller-Rochow process, which involves the direct reaction of silicon with alkyl halides. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dodecylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The silicon-hydrogen bond in silane, dodecyl- can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Alkyl silanes.
Substitution: Halosilanes and other functionalized silanes.
Scientific Research Applications
Dodecylsilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and cell culture.
Medicine: Utilized in drug delivery systems due to its ability to form stable, biocompatible coatings.
Industry: Applied in the production of hydrophobic coatings, sealants, and adhesives
Mechanism of Action
The mechanism of action of silane, dodecyl- primarily involves its ability to form strong covalent bonds with various substrates. The silicon atom in silane, dodecyl- can form bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable siloxane linkages. These linkages enhance the hydrophobicity and durability of the treated surfaces .
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane: Used in the production of ultrapure silicon for the semiconductor industry.
Chlorotrimethylsilane: Commonly used as a protecting group in organic synthesis.
Phenylsilane: Employed in the synthesis of silicon-containing organic compounds.
Uniqueness
Dodecylsilane is unique due to its long alkyl chain, which imparts significant hydrophobic properties. This makes it particularly useful in applications requiring water repellency and surface modification .
Properties
InChI |
InChI=1S/C12H25Si/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHGVHRQSJBUHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[Si] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601699 | |
Record name | PUBCHEM_19987604 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872-19-5 | |
Record name | PUBCHEM_19987604 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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